5-Methyloct-3-en-2-one

Beschreibung

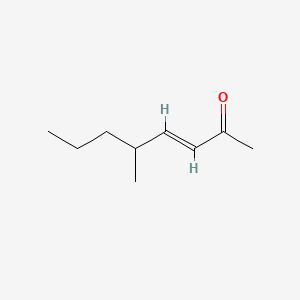

5-Methyloct-3-en-2-one is an α,β-unsaturated ketone (enone) with the molecular formula C₉H₁₄O. Its structure comprises an 8-carbon chain with a methyl group at position 5, a ketone at position 2, and a double bond between carbons 3 and 3. Enones like this compound are pivotal in organic synthesis due to their reactivity in conjugate additions and cycloadditions .

Eigenschaften

CAS-Nummer |

63468-02-0 |

|---|---|

Molekularformel |

C9H16O |

Molekulargewicht |

140.22 g/mol |

IUPAC-Name |

(E)-5-methyloct-3-en-2-one |

InChI |

InChI=1S/C9H16O/c1-4-5-8(2)6-7-9(3)10/h6-8H,4-5H2,1-3H3/b7-6+ |

InChI-Schlüssel |

NECROWMNPAXETR-VOTSOKGWSA-N |

Isomerische SMILES |

CCCC(C)/C=C/C(=O)C |

Kanonische SMILES |

CCCC(C)C=CC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Methyloct-3-en-2-on erfolgt typischerweise durch Aldolkondensation geeigneter Aldehyde und Ketone. Ein gängiges Verfahren ist die Reaktion von 5-Methylhexanal mit Aceton in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Enonprodukts zu gewährleisten.

Industrielle Produktionsmethoden: In der industriellen Produktion von 5-Methyloct-3-en-2-on können kontinuierliche Strömungsreaktoren eingesetzt werden, um Ausbeute und Reinheit zu optimieren. Katalysatoren wie Zeolithe oder Metalloxide können verwendet werden, um die Reaktionsgeschwindigkeit zu erhöhen. Das Produkt wird dann durch Destillation oder chromatographische Verfahren gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 5-Methyloct-3-en-2-on kann Oxidationsreaktionen eingehen, um entsprechende Carbonsäuren oder Epoxide zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu Alkoholen oder Alkanen reduziert werden.

Substitution: Nucleophile Substitutionsreaktionen können am Carbonylkohlenstoff stattfinden und zur Bildung verschiedener Derivate führen. Reagenzien wie Grignard-Reagenzien oder Organolithiumverbindungen werden häufig verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: 5-Methyloctansäure oder 5-Methyloct-3-en-2-ol.

Reduktion: 5-Methyloctan-2-ol oder 5-Methyloctan.

Substitution: Verschiedene substituierte Enone oder Alkohole, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Methyloct-3-en-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es als Enzymhemmer oder Modulator wirken und verschiedene biochemische Pfade beeinflussen. Die Enonstruktur der Verbindung ermöglicht es ihr, an Michael-Additionsreaktionen teilzunehmen und kovalente Bindungen mit nucleophilen Resten in Proteinen zu bilden. Dies kann zur Hemmung der Enzymaktivität oder zur Veränderung der Proteinfunktion führen.

Wirkmechanismus

The mechanism of action of 5-Methyloct-3-en-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The compound’s enone structure allows it to participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins. This can lead to the inhibition of enzyme activity or alteration of protein function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize 5-Methyloct-3-en-2-one, two structurally related compounds are analyzed:

Compound A: 3-Octen-2-one

- Molecular Formula : C₈H₁₂O

- Structure : Lacks the methyl group at position 5 but retains the α,β-unsaturated ketone backbone.

- Physical Properties: Boiling Point: ~175–180°C (estimated for analogous enones) Solubility: Moderate in organic solvents (e.g., ethanol, diethyl ether).

Compound B: 5-[(3E)-Hex-3-en-1-yl]-5-methyloxolan-2-one

- Molecular Formula : C₁₂H₁₈O₂

- Structure : A γ-lactone with a hex-3-enyl side chain and methyl substituent (CAS 70851-61-5) .

- Physical Properties: Boiling Point: Higher than this compound due to the lactone ring’s polarity and hydrogen-bonding capacity. Solubility: More hydrophilic than enones, soluble in polar aprotic solvents (e.g., acetone).

- Reactivity: The lactone ring undergoes hydrolysis under acidic/basic conditions, unlike the enone’s conjugate addition reactivity.

Comparative Analysis (Table)

| Property | This compound | 3-Octen-2-one | 5-[(3E)-Hex-3-en-1-yl]-5-methyloxolan-2-one |

|---|---|---|---|

| Molecular Weight | 138.21 g/mol | 124.18 g/mol | 194.27 g/mol |

| Functional Groups | α,β-unsaturated ketone | α,β-unsaturated ketone | γ-lactone, alkene |

| Boiling Point | ~185–190°C (estimated) | ~175–180°C (estimated) | ~250–260°C (estimated) |

| Solubility | Lipophilic | Lipophilic | Moderate polarity |

| Key Reactivity | Conjugate addition | Conjugate addition | Hydrolysis, ring-opening |

Research Findings and Functional Contrasts

Steric Effects : The methyl group in this compound hinders nucleophilic attack compared to 3-Octen-2-one, slowing reactions like Michael additions .

Polarity: The lactone in Compound B increases its solubility in polar solvents, whereas this compound’s lipophilicity favors nonpolar media .

Thermal Stability: The lactone’s ring structure confers higher thermal stability, evidenced by its elevated boiling point relative to both enones.

Biologische Aktivität

5-Methyloct-3-en-2-one, a compound with the molecular formula and CAS number 6365585, has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with a double bond and a ketone functional group. The structural formula can be represented as follows:

This structure influences its reactivity and interaction with biological systems.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing natural preservatives or therapeutic agents .

2. Mechanism of Action

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can lead to modifications in protein function or DNA integrity, potentially resulting in antimicrobial effects .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in medicine and industry. Toxicological studies have shown:

- Acute Toxicity : The compound has demonstrated low acute toxicity levels, with an oral LD50 in rats exceeding 3,570 mg/kg .

- Skin Sensitization : In human maximization tests, it did not indicate any skin sensitization at concentrations up to 3% .

These findings suggest that while the compound possesses biological activity, it may be safely used within certain limits.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against foodborne pathogens revealed significant inhibition zones against Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound could be an effective natural antimicrobial agent .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Case Study 2: Safety Assessment

In a chronic toxicity study involving rats, administration of this compound showed no significant adverse effects at doses up to 1,000 mg/kg body weight over a period of 90 days. The no observed adverse effect level (NOAEL) was determined to be 50 mg/kg body weight/day .

Research Findings Summary

Recent research has focused on the multifaceted applications of this compound:

- Antimicrobial Applications : Its potential as a natural preservative in food products.

- Pharmaceutical Development : Exploration of its use in drug formulation due to its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.